molecular formula C14H17ClN2OS B2708788 (Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 1322206-74-5

(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No. B2708788
CAS RN: 1322206-74-5
M. Wt: 296.81
InChI Key: HKZQOTXWEGAXMV-SSZFMOIBSA-N
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Description

“(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide” is a chemical compound that belongs to the class of thiazolo[5,4-d]thiazoles . The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . The parent thiazolo[5,4-d]thiazole moiety already possesses some appealing features towards applications in organic electronics .


Synthesis Analysis

The synthesis of thiazolo[5,4-d]thiazoles, such as “(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide”, involves the use of aryl-functionalized thiazolo[5,4-d]thiazole derivatives . These derivatives expand the conjugated backbone of the semiconducting material and are easily prepared . Despite the almost exponential growth of activity, the synthetic chemistry behind these molecules has only been explored to a minor extent and there is plenty of room for improvement and broadening of the material scope .


Molecular Structure Analysis

The molecular structure of “(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide” is characterized by a thiazolo[5,4-d]thiazole fused (bi)heterocycle . This structure is electron-deficient, has high oxidative stability, and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Future Directions

The future directions for the research and development of “(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide” and related compounds involve the broadening of the material scope and improvement of the synthetic chemistry behind these molecules . There is a growing interest in thiazolo[5,4-d]thiazole-based materials, notably in the field of organic photovoltaics .

properties

IUPAC Name

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2OS/c1-8-6-7-9(15)11-10(8)17(5)13(19-11)16-12(18)14(2,3)4/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZQOTXWEGAXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C(C)(C)C)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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